molecular formula C13H12N2O2 B13703512 6-Amino-2-cyclopropylquinoline-4-carboxylic Acid

6-Amino-2-cyclopropylquinoline-4-carboxylic Acid

Cat. No.: B13703512
M. Wt: 228.25 g/mol
InChI Key: USIHPHNCKDMZSC-UHFFFAOYSA-N
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Description

6-Amino-2-cyclopropylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with ketones in the presence of a base, followed by acidification . Another approach includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave irradiation are preferred for their efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by another atom or group. Common reagents include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 6-amino-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-cyclopropylquinoline-4-carboxylic acid stands out due to its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-amino-2-cyclopropylquinoline-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2,14H2,(H,16,17)

InChI Key

USIHPHNCKDMZSC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O

Origin of Product

United States

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